2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Overview
Description
2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a unique chemical compound with the empirical formula C8H15ClN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds, such as oxaspiro[4.5]decan-1-one scaffolds, has been achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Cl.O=C1NCCC12CCCNC2 . The InChI key for this compound is YZBYELXEGPPFJI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 190.67 . It has a density of 1.1±0.1 g/cm3, a boiling point of 360.1±25.0 °C at 760 mmHg, and a flash point of 170.8±23.3 °C . It has a molar refractivity of 42.4±0.4 cm3, a polar surface area of 41 Å2, and a molar volume of 136.6±5.0 cm3 .Scientific Research Applications
Antagonistic Properties and Receptor Interactions
- 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, a derivative of 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride, has been shown to be a potent CCR4 antagonist, capable of inducing receptor endocytosis in chemokine receptors (Shukla et al., 2016).
Potential in Antihypertensive Applications
- A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, related to this compound, displayed antihypertensive effects in spontaneous hypertensive rats, indicating potential use in treating hypertension (Caroon et al., 1981).
T-Type Calcium Channel Antagonism
- Compounds with a structure similar to this compound were synthesized and found to be potent inhibitors of T-type calcium channels, suggesting applications in neurological disorders (Fritch & Krajewski, 2010).
Radioprotective Properties
- Derivatives of 2,8-diazaspiro[4.5]decanes, similar to the chemical , have shown potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).
Role in Modulating Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2)
- A novel complex crystal structure of PHD2 enzyme with its inhibitor, a derivative of 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one, was discovered. This could have implications in understanding the modulation of PHD2, which is important in cellular responses to hypoxia (Deng et al., 2013).
Properties
IUPAC Name |
2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9(2)13-8-5-11(10(13)14)3-6-12-7-4-11;/h9,12H,3-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTFFYHCZLXYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(C1=O)CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662890 | |
Record name | 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187173-33-6 | |
Record name | 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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